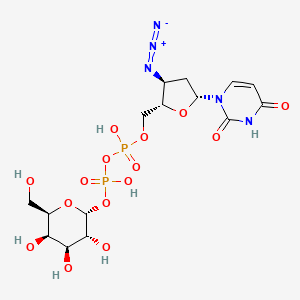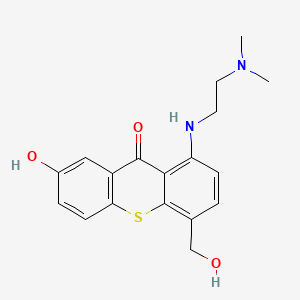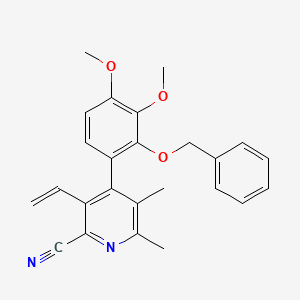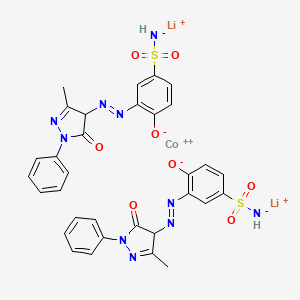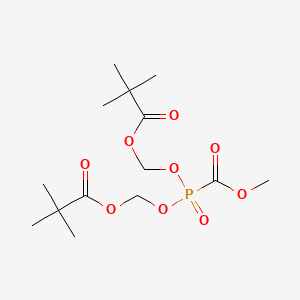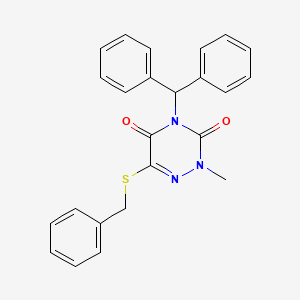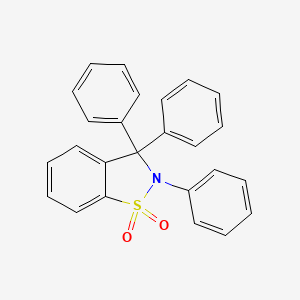
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is an organic compound with the molecular formula C25H19NO2S It is a derivative of benzisothiazole and is characterized by the presence of three phenyl groups and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with phenyl-containing reagents under specific conditions. One common method involves the use of lithium reagents to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl rings or the benzisothiazole core.
Scientific Research Applications
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: This compound has a similar benzisothiazole core but with different substituents, leading to distinct chemical properties and applications.
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide:
Uniqueness
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is unique due to the presence of three phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other benzisothiazole derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
15448-89-2 |
|---|---|
Molecular Formula |
C25H19NO2S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,3,3-triphenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C25H19NO2S/c27-29(28)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26(29)22-16-8-3-9-17-22/h1-19H |
InChI Key |
IMBDLLLXABONQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




